![molecular formula C15H13F9N4O6 B1528578 3-Azetidin-3-yl-1H-pyrazolo[3,4-b]pyridinetris(trifluoroacetic acid salt) CAS No. 1361115-29-8](/img/structure/B1528578.png)

3-Azetidin-3-yl-1H-pyrazolo[3,4-b]pyridinetris(trifluoroacetic acid salt)

Vue d'ensemble

Description

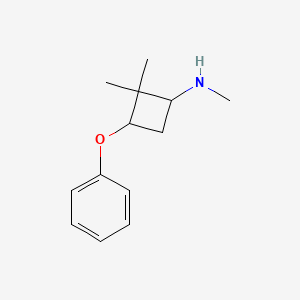

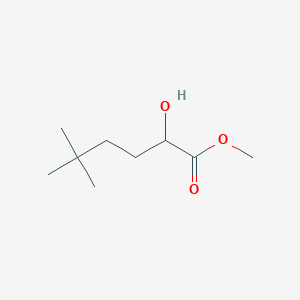

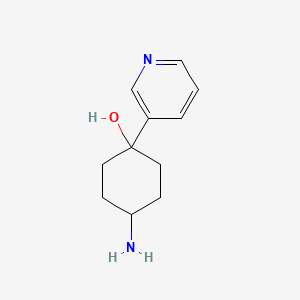

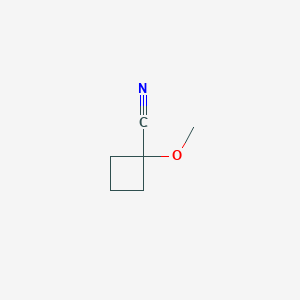

“3-Azetidin-3-yl-1H-pyrazolo[3,4-b]pyridinetris(trifluoroacetic acid salt)” is a chemical compound with a molecular weight of 281.19 . It is typically stored as a powder .

Synthesis Analysis

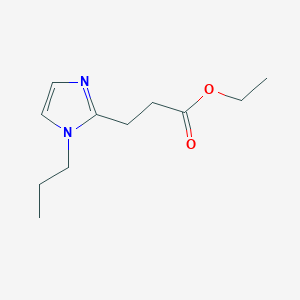

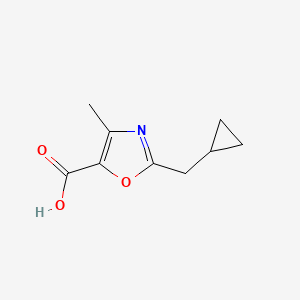

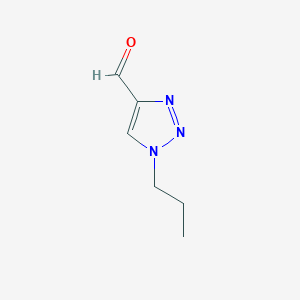

The synthesis of pyrazolo[3,4-b]pyridine derivatives, which include “3-Azetidin-3-yl-1H-pyrazolo[3,4-b]pyridinetris(trifluoroacetic acid salt)”, has been achieved through various methods. One such method involves the use of scaffold hopping and computer-aided drug design . Another method involves a new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles .Physical And Chemical Properties Analysis

The physical and chemical properties of “3-Azetidin-3-yl-1H-pyrazolo[3,4-b]pyridinetris(trifluoroacetic acid salt)” include its molecular weight (281.19) and its physical form (powder) . More detailed properties such as melting point, boiling point, solubility, etc., were not found in the search results.Applications De Recherche Scientifique

Biomedical Applications

1H-Pyrazolo[3,4-b]pyridines, which include the compound , are a group of heterocyclic compounds that have been described in more than 5500 references, including 2400 patents . They have two possible tautomeric forms: the 1H- and 2H-isomers . These compounds have attracted the interest of medicinal chemists due to their close similarity with the purine bases adenine and guanine .

Synthesis Methods

The synthesis methods for these compounds are systematized according to the method used to assemble the pyrazolopyridine system . The advantages and drawbacks of each method are considered in the synthesis process .

Structural Analogue for 4-Aminobutanoic Acid (GABA)

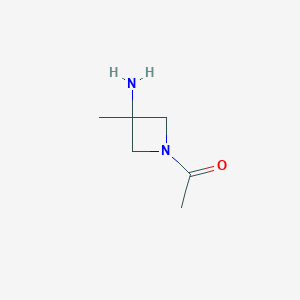

(Azetidin-3-yl)acetic acid, a derivative of the compound, could be used as a structural analogue for 4-aminobutanoic acid (GABA) .

Preparation of Pharmaceutically Active Agents

(3-Arylazetidin-3-yl)acetates, derivatives of the compound, are used for the preparation of pharmaceutically active agents, including the positive allosteric modulators of GABA A receptors .

Inhibitory Effect

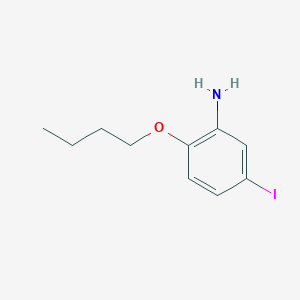

Some novel compounds that include the compound have shown good inhibitory effect with IC50 values ranging from 0.057 ± 0.003–3.646 ± 0.203 μM .

Regio-Isomeric Pyrazolo[3,4-b]pyridines

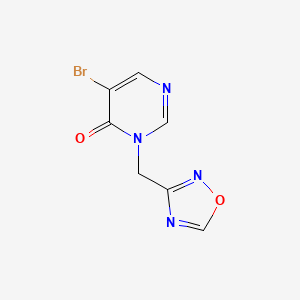

The condensation worked with trifluoroacetic acid to provide the regio-isomeric pyrazolo[3,4-b]pyridines in about 85% yield .

Mécanisme D'action

Target of Action

Compounds with similar structures, such as 1h-pyrazolo[3,4-b]pyridines, have been found to interact with a variety of biological targets .

Mode of Action

It is known that pyrazolo[3,4-b]pyridines can present two isomeric structures: 1h-pyrazolo[3,4-b]pyridines and 2h-pyrazolo[3,4-b]pyridines . These structures have attracted the interest of medicinal chemists due to their close similarity with the purine bases adenine and guanine .

Biochemical Pathways

Compounds with similar structures have been found to exhibit diversified biological and pharmacological activity .

Pharmacokinetics

It is known that the inherent rigidity of spirocyclic compounds causes a decrease in the conformational entropy penalty when it comes to an interaction between a potential bioactive spiro compound and its putative molecular target .

Result of Action

It is known that β-lactams have yielded biologically active new chemical entities exhibiting a variety of activities .

Action Environment

It is known that the properties of heterocyclic compounds can be influenced by various factors, including the presence of heteroatoms such as nitrogen, oxygen, or sulfur connecting the rings .

Propriétés

IUPAC Name |

3-(azetidin-3-yl)-2H-pyrazolo[3,4-b]pyridine;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4.3C2HF3O2/c1-2-7-8(6-4-10-5-6)12-13-9(7)11-3-1;3*3-2(4,5)1(6)7/h1-3,6,10H,4-5H2,(H,11,12,13);3*(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLGVCOZXSPHYDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)C2=C3C=CC=NC3=NN2.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13F9N4O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

516.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{[4-(diethoxymethyl)-1H-1,2,3-triazol-1-yl]methyl}pyridine](/img/structure/B1528508.png)

![8-Methyl-3-oxa-1-azaspiro[4.5]decan-2-one](/img/structure/B1528512.png)

![2-Bromo-5-iodoimidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B1528514.png)

![5-Bromo-3-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-3,4-dihydropyrimidin-4-one](/img/structure/B1528516.png)